molecular formula C12H21NO3 B13176268 (R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate

(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate

Cat. No.: B13176268
M. Wt: 227.30 g/mol
InChI Key: FNKKVIQAHDYTJT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate is a chiral carbamate derivative characterized by its stereochemical configuration (R), a tert-butyl protecting group, a cyclobutyl ring, and a ketone moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where stereoselectivity and stability are paramount. Its cyclobutyl substituent introduces unique steric and electronic effects, influencing reactivity and physical properties such as solubility and melting point.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-cyclobutyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1

InChI Key

FNKKVIQAHDYTJT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)C1CCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the tert-butyl group: This step involves the alkylation of the cyclobutyl ring with tert-butyl halide under basic conditions.

    Formation of the carbamate group: This is typically done by reacting the intermediate with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tert-butyl group.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Amines are the major products.

    Substitution: Substituted carbamates or ureas can be formed.

Scientific Research Applications

®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-TERT-BUTYL1-CYCLOBUTYL-1-OXOPROPAN-2-YLCARBAMATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target and the functional groups involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound A : (R)-Tert-butyl 1-oxobutan-2-ylcarbamate (CAS 856781-69-6)
  • Structure : Lacks the cyclobutyl ring, featuring a linear butan-2-yl chain instead.
  • Physical Properties :
    • Molecular Weight (MW): 187.24 g/mol
    • Boiling Point: 266.5 ± 23.0 °C (Predicted)
    • Density: 1.000 ± 0.06 g/cm³
    • pKa: 11.43 ± 0.46 (carbamate proton) .
  • Synthesis : Typically prepared via direct carbamate coupling reactions.
  • Applications : Used as a simpler chiral building block in peptide mimetics.
Compound B : tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate [(±)-3]
  • Structure : Contains a rigid bicyclo[3.2.1]octene scaffold fused with an oxabicyclo system.
  • Synthesis : Derived from iodolactone precursors via dehydroiodination reactions .
Compound C : tert-Butyl ((S)-1-((R)-2-(((1S,3R)-3-butylcyclobutane-1-carboxamido)methyl)pyrrolidin-1-yl)-1-oxopent-4-en-2-yl)carbamate (6-40)
  • Structure : Features a pyrrolidinyl-cyclobutane hybrid with an allyl side chain.
  • Synthesis : Involves multi-step coupling and deprotection protocols, yielding rotameric mixtures due to conformational flexibility .
  • Applications : Intermediate in marineosin analog synthesis, highlighting its role in complex natural product derivatization.

Comparative Analysis of Key Attributes

Attribute Target Compound Compound A Compound B Compound C
Molecular Weight ~230–250 g/mol (estimated) 187.24 g/mol ~250–270 g/mol (estimated) >350 g/mol
Key Functional Groups Cyclobutyl, carbamate Butan-2-yl, carbamate Oxabicyclo, carbamate Pyrrolidinyl, allyl, carbamate
Synthetic Complexity Moderate Low High (requires iodolactone precursors) Very High (multi-step coupling)
Steric Effects High (cyclobutyl) Low Moderate (bicyclic system) High (pyrrolidinyl-cyclobutane)
Applications Drug intermediates Peptide mimetics Rigid scaffold synthesis Natural product derivatives

Physicochemical and Reactivity Differences

  • Solubility : The target compound’s cyclobutyl group may reduce solubility in polar solvents compared to Compound A’s linear chain. Compound B’s oxabicyclo system likely decreases solubility further due to increased hydrophobicity .
  • Stability: The tert-butyl group in all compounds enhances hydrolytic stability.
  • Reactivity : The cyclobutyl ring in the target compound may undergo strain-driven reactions (e.g., [2+2] cycloadditions), whereas Compound B’s bicyclic system favors selective ring-opening or functionalization .

Biological Activity

(R)-Tert-butyl 1-cyclobutyl-1-oxopropan-2-ylcarbamate, with the CAS number 1457705-09-7, is a chiral compound notable for its unique structural features, which include a tert-butyl group, a cyclobutyl ring, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

The molecular formula of this compound is C12H21NO3, with a molecular weight of approximately 227.30 g/mol. The compound's structure allows for interactions with various biological targets, making it an interesting candidate for therapeutic applications.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes. Research indicates that it may act as an inhibitor for viral proteases, such as the hepatitis C virus NS3 serine protease, which is crucial for viral replication. The mechanism likely involves interactions through hydrogen bonding and hydrophobic interactions with the active sites of these enzymes .

Enzyme Inhibition

Studies have shown that this compound exhibits significant inhibitory effects on certain enzymes involved in viral replication. The compound's derivatives have been explored for their potential in antiviral therapy development, particularly targeting proteases essential for the lifecycle of viruses like hepatitis C.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits viral proteases, such as HCV NS3 serine protease
Antiviral PotentialExplored as a potential therapeutic agent in antiviral drug development
Protein BindingInteracts with specific proteins to alter their activity

Case Studies

  • HCV Protease Inhibition : In vitro studies demonstrated that this compound and its analogs effectively inhibit the activity of the NS3 serine protease of the hepatitis C virus. These findings suggest that the compound could be developed into a viable antiviral agent .
  • Structure-Activity Relationship (SAR) : A series of studies focused on optimizing the structure of this compound to enhance its potency and selectivity against target enzymes. Modifications to the cyclobutyl ring and carbamate functional group were shown to improve binding affinity and inhibitory activity .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Cyclization Reaction : Formation of the cyclobutyl ring from suitable precursors.
  • Alkylation : Introduction of the tert-butyl group through alkylation reactions under basic conditions.
  • Carbamate Formation : Reacting intermediates with isocyanates or carbamoyl chlorides to form the final carbamate structure.

Table 2: Synthetic Routes Overview

StepDescription
CyclizationFormation of cyclobutyl ring from precursors
AlkylationAddition of tert-butyl group under basic conditions
Carbamate FormationReaction with isocyanate or carbamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.